molecular formula C14H9BrN2O B2793533 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-26-2

2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2793533
CAS No.: 881040-26-2
M. Wt: 301.143
InChI Key: XYQQMAFXVDZRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a bromophenyl group at the 2-position and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

2-(3-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14-12(9-18)17-7-2-1-6-13(17)16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQQMAFXVDZRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.